molecular formula C8H20Cl2N2O B2378880 4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride CAS No. 1707602-31-0

4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2378880
CAS No.: 1707602-31-0
M. Wt: 231.16
InChI Key: SQGMMRYZWBMAJO-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H19ClN2O. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a methoxyethyl group attached to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with methoxyethyl halides under controlled conditions. One common method includes the use of 4-piperidone as a starting material, which undergoes reductive amination with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group enhances its binding affinity and selectivity towards these targets, modulating their activity and resulting in the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride
  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
  • (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

4-(2-Methoxyethyl)piperidin-4-amine dihydrochloride is unique due to its specific structural features, such as the methoxyethyl group attached to the piperidine ring. This structural modification enhances its chemical reactivity and binding properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(2-methoxyethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-11-7-4-8(9)2-5-10-6-3-8;;/h10H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGMMRYZWBMAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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